5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole
Description
5-Chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole is a synthetic indole derivative featuring a multi-substituted aromatic core. Its structure includes a chloro group at position 5, a 4-nitrobenzyl moiety at position 1, a phenyl group at position 3, and a trifluoromethyl (CF₃) group at position 2. These substituents confer unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-2-(trifluoromethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2/c23-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)21(22(24,25)26)27(19)13-14-6-9-17(10-7-14)28(29)30/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQXAIRSGAORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Melting Points and Solubility
Spectroscopic Data (Hypothetical Predictions)
- ¹H NMR: The indole NH proton (position 1) would resonate downfield (~12 ppm, similar to ’s compounds). The 4-nitrobenzyl group’s aromatic protons would appear at ~7.8–8.0 ppm.
- ¹³C NMR: The CF₃ carbon would show a quartet (~120–125 ppm, ¹JCF ≈ 280 Hz), while the nitro group’s carbons would appear at ~140–150 ppm.
- IR: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and CF₃ stretching (~1150 cm⁻¹) bands would dominate .
Stability and Reactivity
- Thermal stability: The nitro group may render the compound sensitive to high temperatures or shock, requiring cautious handling compared to non-nitro analogs.
- Chemical reactivity: The EWGs deactivate the indole ring toward electrophilic substitution, contrasting with electron-donating substituents (e.g., methoxy in ) that enhance reactivity.
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